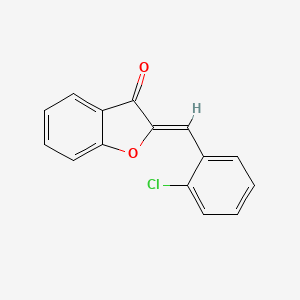
2-(2-Chlorobenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide,aminocarbonyl benzoyl is a chemical compound that falls under the category of organic peroxides. These compounds are characterized by the presence of a peroxide group (−O−O−) in their molecular structure. Peroxide,aminocarbonyl benzoyl is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxide,aminocarbonyl benzoyl can be synthesized through the oxidation of amines with benzoyl peroxide. This method involves the direct formation of N–O bonds without undesirable C–N bond formation. The reaction typically requires a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere.
Industrial Production Methods
In industrial settings, peroxide,aminocarbonyl benzoyl is often produced by treating hydrogen peroxide with benzoyl chloride under alkaline conditions. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Peroxide,aminocarbonyl benzoyl undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and benzoyl peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and alcohols can react with peroxide,aminocarbonyl benzoyl under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxamic acids, hydroxyl amines, and various substituted benzoyl compounds .
Scientific Research Applications
Peroxide,aminocarbonyl benzoyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of peroxide,aminocarbonyl benzoyl involves the cleavage of the peroxide bond to form benzoyloxy radicals. These radicals interact with bacterial proteins, interfering with their function and leading to the death of the bacteria . The compound also decreases keratin and sebum around follicles, making it effective in treating acne .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A widely used compound with similar oxidizing properties.
Benzoic Acid: Formed as a hydrolysis product of benzoyl peroxide.
Sodium Benzoate: A preservative with similar chemical structure.
Uniqueness
Peroxide,aminocarbonyl benzoyl is unique due to its ability to form N–O bonds directly from amines, providing an efficient route to hydroxamic acids and hydroxyl amines . This makes it particularly valuable in synthetic organic chemistry and the design of biologically active molecules.
Properties
Molecular Formula |
C15H9ClO2 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9H/b14-9- |
InChI Key |
KUORHNWHYRSQCI-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















